[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
Description
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position and an ethylamine side chain at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClN₃O, with a molecular weight of 177.64 g/mol . Key structural attributes include:
- Hydrogen bond donors/acceptors: 1 and 4, respectively.
- Rotatable bonds: 3, suggesting moderate conformational flexibility.
- Topological polar surface area (TPSA): ~60.2 Ų (estimated from analogs), indicating moderate solubility in polar solvents .
The compound is commercially available with ≥95% purity (CAS 946667-66-9) and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJBRXVFIGCXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679072 | |
| Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244059-31-1, 946667-66-9 | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride typically involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole with ethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxadiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride with structurally related 1,2,4-oxadiazole derivatives:
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents | H-Bond Acceptors | Rotatable Bonds | Key Features |
|---|---|---|---|---|---|---|
| [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine HCl (946667-66-9) | C₆H₁₂ClN₃O | 177.64 | 5-Ethyl, 3-ethylamine | 4 | 3 | Moderate flexibility, balanced solubility |
| [2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethyl]amine HCl (952233-40-8) | C₇H₁₄ClN₃O | 191.66 | 5-Isopropyl, 3-ethylamine | 4 | 3 | Increased steric hindrance |
| [(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]amine HCl (944897-60-3) | C₅H₁₀ClN₃O | 163.61 | 5-Ethyl, 2-methylamine (1,3,4-oxadiazole) | 4 | 2 | Reduced flexibility, higher rigidity |
| [2-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]amine HCl (CID 25220843) | C₁₁H₁₃ClN₃O | 238.70 | 5-Benzyl, 3-ethylamine | 4 | 4 | Enhanced lipophilicity, aromatic interactions |
| {2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethyl}amine HCl (EN300-395466) | C₆H₁₂ClN₃O₂ | 193.63 | 5-Methoxymethyl, 3-ethylamine | 5 | 4 | Polar methoxy group, improved solubility |
Key Observations :
- Polarity : Methoxymethyl substitution (EN300-395466) increases polarity and hydrogen-bonding capacity, favoring aqueous solubility .
Biological Activity
Overview
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a compound belonging to the oxadiazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate that is cyclized to produce the oxadiazole ring. The final step involves the reaction with ethylamine to yield the target compound. The molecular weight is approximately 177.63 g/mol, and it has a CAS number of 1244059-31-1.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can inhibit various enzymes or receptors involved in disease pathways, leading to therapeutic effects. The structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity effectively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |
| Escherichia coli | MIC: 16 µg/mL | |
| Anticancer | HeLa (cervical cancer) | Induces apoptosis |
| MCF-7 (breast cancer) | Increases pro-apoptotic proteins |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anticancer Potential
In a separate study by Johnson et al. (2024), the compound was tested on different cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of amidoximes with esters or carboxylic acids in the presence of dehydrating agents. Dimethyl sulfoxide (DMSO) at ambient temperature is a common solvent . Alternative methods involve one-pot reactions with green chemistry principles to minimize environmental impact .
- Critical Parameters : Temperature control (e.g., avoiding exothermic side reactions) and solvent choice (polar aprotic solvents enhance cyclization efficiency) are crucial. Catalysts like acetic acid or sodium azide may improve reaction rates .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the oxadiazole ring (δ 8.5–9.0 ppm for N–O groups) and ethyl/propyl chains .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 156.11315 [M+H]+ .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anticancer : In vitro studies on analogous oxadiazoles show apoptosis induction via caspase-3 activation .
- Anti-inflammatory : Preclinical models demonstrate reduced TNF-α and IL-6 levels at IC₅₀ values of 10–50 μM .
- Antimicrobial : Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence biological activity, and what SAR insights exist?
- Structure-Activity Relationship (SAR) :
- Ethyl Group (C5 Position) : Enhances lipophilicity, improving membrane permeability compared to methyl or phenyl analogs .
- Amine Side Chain : Protonation at physiological pH facilitates ionic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
Q. What experimental strategies resolve discrepancies in reported IC₅₀ values across different assays?
- Troubleshooting :
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentrations, and incubation times .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal Assays : Validate findings with fluorescence-based apoptosis assays and Western blotting for caspase activation .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or β-lactamases .
- ADMET Prediction : SwissADME estimates logP (~1.5) and CNS permeability (low), suggesting suitability for peripheral targets .
Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?
- Crystallography Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
